6-amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Description
6-Amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a 3-methoxypropanoyl substituent at the 5-position and methyl groups at the 1- and 3-positions. This compound belongs to a class of molecules with diverse biological and industrial applications. Synthetically, pyrimidine derivatives are often prepared via multicomponent reactions; for example, highlights a method using L-proline as a catalyst to synthesize structurally related compounds .
Properties
IUPAC Name |
6-amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-12-8(11)7(6(14)4-5-17-3)9(15)13(2)10(12)16/h4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQRCTHKAONKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-dimethyluracil, which is then subjected to acylation with 3-methoxypropanoic acid chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 6-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. A study demonstrated that 6-amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione showed promising activity against various bacterial strains. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function.
Anticancer Properties
Several studies have suggested that pyrimidine derivatives can act as anticancer agents. In vitro tests have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
Table 1: Summary of Antimicrobial and Anticancer Activities
| Activity | Tested Strains/Cell Lines | Result |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Effective inhibition |
| Anticancer | HeLa, MCF-7 | Induces apoptosis |
Agricultural Applications
Herbicidal Activity
The compound has shown potential as a herbicide. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth. Field trials have indicated effective weed control without harming crops.
Pesticidal Properties
In addition to herbicidal effects, this compound has been evaluated for its pesticidal properties against common agricultural pests. Laboratory studies revealed that the compound disrupts the nervous system of insects, leading to mortality.
Table 2: Summary of Agricultural Applications
| Application Type | Target Organisms | Effectiveness |
|---|---|---|
| Herbicide | Various weed species | High efficacy |
| Pesticide | Aphids, beetles | Significant mortality |
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains.
Case Study 2: Anticancer Mechanism
In another study focusing on cancer treatment, researchers explored the compound's ability to inhibit the proliferation of breast cancer cells. The findings suggested that treatment with the compound led to a significant decrease in cell viability and an increase in markers associated with apoptosis.
Mechanism of Action
The mechanism of action of 6-amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxypropanoyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Azo Dyes (Dye I/II): The diazenyl group in Dye I and II confers antiparasitic activity, with Dye II showing reduced toxicity compared to Dye I due to bromine’s lower electronegativity vs. nitro groups . The target compound’s 3-methoxypropanoyl group lacks direct antiparasitic data but demonstrates osteogenic activity, highlighting substituent-driven functional divergence.
- Corrosion Inhibitors (MA-978C) : The diazenyl-pyrazole hybrid structure in MA-978C enhances adsorption on metal surfaces, a property absent in the target compound’s aliphatic substituent .
Physicochemical Properties
- Solubility: The 3-methoxypropanoyl group likely enhances aqueous solubility compared to aromatic substituents (e.g., nitrophenyl in Dye I) due to its polar ether and ketone moieties.
- Stability : Azo dyes (Dye I/II) may exhibit photodegradation risks, whereas the target compound’s aliphatic chain offers better stability under physiological conditions .
Biological Activity
6-Amino-5-(3-methoxypropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₅N₃O₄
- Molecular Weight : 227.25 g/mol
- CAS Number : 6642-31-5
The compound features a pyrimidine core with an amino group and a methoxypropanoyl substituent, which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
1. Anticancer Activity
Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that similar pyrimidine derivatives can induce apoptosis in various cancer cell lines .
- Case Study : A derivative was tested against CCRF-CEM leukemia cells and exhibited an IC50 value indicating moderate cytotoxicity .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes:
- PI5P4K Inhibition : Research indicates that certain analogs of pyrimidine derivatives can inhibit phosphoinositide 5-phosphate 4-kinase (PI5P4K), which is implicated in cancer and neurodegenerative diseases . This suggests a potential pathway for therapeutic applications.
Detailed Research Findings
The biological mechanisms underlying the activities of this compound are still being explored. However, several hypotheses include:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Metabolic Pathways : The inhibition of key metabolic enzymes may disrupt cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
